(E,2R)-1,1,1-trifluorononadec-10-en-2-ol
Description
(E,2R)-1,1,1-Trifluorononadec-10-en-2-ol is a fluorinated secondary alcohol characterized by:
- A 19-carbon chain (nonadecane backbone).
- An E-configuration double bond at position 10.
- A trifluoromethyl group (-CF₃) at the C1 position.
- An (R)-stereocenter at the C2 hydroxyl group.
This compound’s unique structure confers distinct physicochemical properties, such as enhanced thermal stability and lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C19H35F3O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol |
InChI |
InChI=1S/C19H35F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10,18,23H,2-8,11-17H2,1H3/b10-9+/t18-/m1/s1 |
InChI Key |
ZYGTVPPVHAUBNX-QZEKMECESA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of alkenes, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of (E,2R)-1,1,1-trifluorononadec-10-en-2-ol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 1,1,1-trifluorononadec-10-en-2-one.
Reduction: Formation of 1,1,1-trifluorononadecane.
Substitution: Formation of 1,1,1-trifluorononadec-10-en-2-azide.
Scientific Research Applications
(E,2R)-1,1,1-trifluorononadec-10-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (E,2R)-1,1,1-trifluorononadec-10-en-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
Data Gaps and Inferences
- Direct experimental data for the target compound are absent in the provided evidence. Properties are inferred from structural analogs like (S)-(-)-1,1,1-trifluorododecan-2-ol .
- The E-double bond likely reduces melting point compared to saturated analogs, as seen in similar alkenols.
- Stereochemical impact : The (R)-configuration may alter metabolic pathways if used pharmacologically, as observed in other chiral alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
